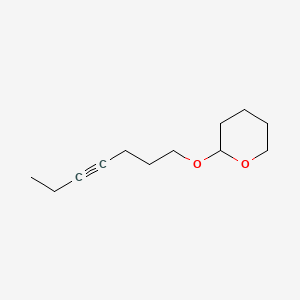
Wood/'s alloy-fusible stick
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wood’s alloy, also known as Wood’s metal, is a fusible alloy composed of bismuth, lead, tin, and cadmium. It is named after Barnabas Wood, who discovered it in the 19th century. This alloy is notable for its low melting point, which is around 70°C (158°F), making it useful in various applications where low-temperature melting is required .
Mechanism of Action
Target of Action
Wood’s alloy, also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158, is a metal alloy primarily used for soldering and making custom metal parts . Its primary targets are the materials it is meant to join or mold.
Mode of Action
Wood’s alloy is a eutectic, fusible alloy of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . It has a melting point of approximately 70 °C (158 °F) . When heated to its melting point, the alloy becomes a liquid that can be poured into molds or used to join other metals. Once cooled, it solidifies into a hard, durable form that maintains the shape of the mold or the joint.
Biochemical Pathways
It’s important to note that its vapor is toxic to touch or breathe . Therefore, proper safety measures should be taken when handling and working with this alloy.
Result of Action
The primary result of Wood’s alloy’s action is the creation of custom-shaped metal parts or the joining of existing parts. For example, it is used to make custom-shaped apertures and blocks for medical radiation treatment, and to make casts of keys that are hard to otherwise duplicate .
Action Environment
The action of Wood’s alloy is influenced by environmental factors such as temperature and handling conditions. Its low melting point allows it to be easily molded at relatively low temperatures. It should be handled in well-ventilated areas due to the toxicity of its vapors . Furthermore, it should be stored in a cool, dry place to prevent unintentional melting and vapor production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Wood’s alloy is typically prepared by melting the constituent metals together in the correct proportions. The standard composition is 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium . The metals are heated until they melt and form a homogeneous mixture. This process is usually carried out in a controlled environment to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, Wood’s alloy is produced in large batches using induction furnaces. The metals are weighed and added to the furnace, where they are melted and mixed thoroughly. The molten alloy is then cast into ingots or sticks for easy handling and distribution .
Chemical Reactions Analysis
Types of Reactions
Wood’s alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation and reduction reactions under certain conditions.
Common Reagents and Conditions
Oxidation: When exposed to air at high temperatures, the metals in Wood’s alloy can oxidize, forming oxides such as bismuth oxide, lead oxide, tin oxide, and cadmium oxide.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen gas or carbon monoxide.
Major Products Formed
The major products formed from the oxidation of Wood’s alloy are the respective metal oxides. These oxides can be further processed or used in various applications .
Scientific Research Applications
Wood’s alloy has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a low-melting-point solder and in thermal analysis experiments.
Biology: Employed in histology for embedding biological samples.
Medicine: Utilized in radiotherapy for shielding and in dental procedures.
Comparison with Similar Compounds
Similar Compounds
Rose’s metal: Composed of bismuth, lead, and tin, with a melting point of approximately 98°C.
Newton’s metal: Another low-melting-point alloy with a composition similar to Wood’s alloy but with slight variations in the proportions of the constituent metals.
Cerrobend: A commercial name for a similar alloy used in radiation shielding.
Uniqueness
Wood’s alloy is unique due to its specific composition, which provides a lower melting point compared to other similar alloys. This makes it particularly useful in applications where precise temperature control is essential .
Properties
CAS No. |
8049-22-7 |
|---|---|
Molecular Formula |
Cd12Sn2 |
Molecular Weight |
1586.388 |
IUPAC Name |
cadmium;tin |
InChI |
InChI=1S/12Cd.2Sn |
InChI Key |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
Synonyms |
50% Bi-25% Pb-12.5% Sn-12.5% Cd, Bismuth alloy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)




